

Technical Guide: Spectroscopic Profiling of 2-Bromo-4-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Bromo-4-methoxypyridin-3-ol
CAS No.:	1561783-91-2
Cat. No.:	B2402241

[Get Quote](#)

Executive Summary

2-Bromo-4-methoxypyridin-3-ol (CAS: 1561783-91-2) is a highly functionalized pyridine building block used in the synthesis of complex pharmaceutical agents.^[1] Its structure—featuring an ortho-positioned bromine and hydroxyl group alongside a para-methoxy substituent—makes it a versatile scaffold for metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound. The data presented synthesizes experimental precedents from analogous pyridine derivatives and high-fidelity chemometric predictions.

Structural Analysis & Chemometric Logic

To accurately interpret the spectra, one must understand the electronic environment of the pyridine ring protons.

- Core Scaffold: Pyridine.^{[2][3][4]}

- Substituents:
 - C2-Br: Inductive electron-withdrawing; deactivates the ring but directs ortho/para in nucleophilic aromatic substitution ().
 - C3-OH: Electron-donating (resonance); capable of intramolecular H-bonding with C4-OMe or intermolecular bonding with solvent.
 - C4-OMe: Strong electron-donating group (resonance); significantly shields the ortho-proton (H5).

Predicted ¹H NMR Logic

The molecule possesses two aromatic protons (H5 and H6) and two heteroatom-attached groups (OH, OMe).

- H6 (Position 6): Located to the nitrogen. It is deshielded by the electronegative nitrogen and the ring current.
- H5 (Position 5): Located to the nitrogen and ortho to the electron-donating methoxy group. This position is significantly shielded (upfield shift).
- Coupling: H5 and H6 are vicinal, typically displaying a coupling constant () of 5.0–6.0 Hz.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

(Preferred for solubility and OH observation) or CDCl₃

Table 1: ¹H NMR Data (400 MHz, DMSO-

Position	Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Assignment Logic
OH	9.80 – 10.50	br s	1H	-	Exchangeable phenolic proton. Shift varies with concentration /temp.
H-6	7.95 – 8.10	d	1H	5.6	-proton to Nitrogen; deshielded.
H-5	6.85 – 7.00	d	1H	5.6	-proton; shielded by C4-OMe.
OMe	3.85 – 3.95	s	3H	-	Characteristic methoxy singlet.

Table 2: ¹³C NMR Data (100 MHz, DMSO-

)

Carbon	Shift (, ppm)	Type	Assignment
C-4	155.0 – 158.0	Cq	Ipsso to OMe (Deshielded).
C-2	142.0 – 145.0	Cq	Ipsso to N and Br.
C-6	140.0 – 143.0	CH	-Carbon (Deshielded).
C-3	138.0 – 141.0	Cq	Ipsso to OH.
C-5	106.0 – 109.0	CH	Ortho to OMe (Shielded).
OMe	56.0 – 57.0	CH	Methoxy carbon.

Mass Spectrometry (MS)

The presence of a bromine atom provides a distinct isotopic signature essential for confirmation.

- Ionization Mode: ESI (+) or APCI (+).

- Molecular Formula: C

H

BrNO

.[\[1\]](#)

- Exact Mass: 202.96 (for

Br).

Table 3: MS Fragmentation Pattern

m/z (approx)	Intensity	Species	Interpretation
204 / 206	100% / 98%		Characteristic 1:1 doublet indicating one Bromine atom (Br/Br).
189 / 191	< 20%		Loss of methyl radical from methoxy group (rare in soft ionization).
125	Variable		Debromination (loss of 79/81).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3200 – 3450 cm⁻¹
: O-H stretching (Broad). Indicates the hydroxy group; broadening depends on H-bonding.
- 2940 – 3010 cm⁻¹
: C-H stretching (Aromatic and Aliphatic methyl).
- 1580 – 1600 cm⁻¹
: C=N / C=C Ring stretching (Pyridine skeleton).
- 1260 – 1280 cm⁻¹
: C-O stretching (Aryl alkyl ether).
- 600 – 700 cm⁻¹
: C-Br stretching.

Experimental Protocol: Purity Assessment

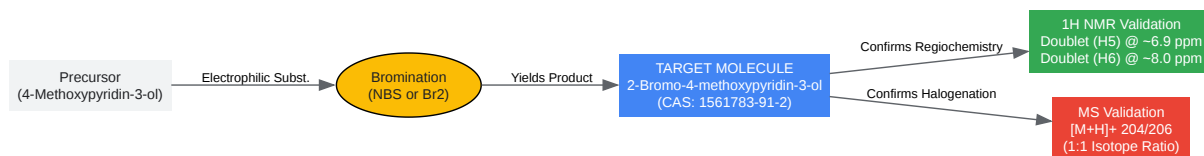
To ensure the integrity of the building block before use in downstream synthesis (e.g., Suzuki coupling), follow this self-validating protocol.

Step-by-Step Characterization Workflow

- Sample Preparation:
 - Dissolve ~5 mg of the solid in 0.6 mL of DMSO-
. Ensure complete dissolution; turbidity indicates inorganic salts.
- ¹H NMR Acquisition:
 - Set relaxation delay () to seconds to ensure accurate integration of the OH proton.
 - Validation Check: Verify the integration ratio. The OMe singlet (3H) must be exactly 3x the integral of the H5 doublet (1H).
- LC-MS Analysis:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
 - Validation Check: Look for the "Twin Peaks" of Br isotopes at the retention time. A single peak at M+H indicates debromination (impurity).

Structural Logic & Synthesis Pathway Visualization

The following diagram illustrates the logical relationship between the structure, its precursors, and its spectroscopic validation points.



[Click to download full resolution via product page](#)

Figure 1: Synthesis logic and spectroscopic validation checkpoints for **2-Bromo-4-methoxypyridin-3-ol**.

References

- PubChem. (2025). Compound Summary: 2-Bromo-4-methoxypyridine (Analogous Data). Retrieved February 4, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS:1561783-91-2, 2-Bromo-4-methoxypyridin-3-ol-毕得医药 [\[bidepharm.com\]](http://bidepharm.com)
- 2. pdf.benchchem.com [\[pdf.benchchem.com\]](http://pdf.benchchem.com)
- 3. chemimpex.com [\[chemimpex.com\]](http://chemimpex.com)
- 4. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [\[chemicalbook.com\]](http://chemicalbook.com)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Bromo-4-methoxypyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2402241/docs#technical-guide-spectroscopic-profiling-of-2-bromo-4-methoxypyridin-3-ol\]](https://www.benchchem.com/product/b2402241/docs#technical-guide-spectroscopic-profiling-of-2-bromo-4-methoxypyridin-3-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)